Swertianin

Übersicht

Beschreibung

Swertianin, also known as 当药宁 in Chinese, is a natural compound extracted from traditional Chinese herbs . It is a yellow crystalline solid that is soluble in water and ethanol . It is widely used for its anti-inflammatory, antioxidant, and anti-tumor properties . Research shows that this compound can inhibit the growth and spread of tumor cells and has an effect in reducing inflammation . In addition, this compound is also used as an adjuvant treatment for cardiovascular diseases and neurodegenerative diseases .

Synthesis Analysis

The synthesis of this compound is mainly obtained by extraction from Angelica . The specific method is to grind Angelica into powder, then extract it with a solvent such as water or ethanol . The obtained solution is filtered, concentrated, and crystallized to obtain this compound .

Molecular Structure Analysis

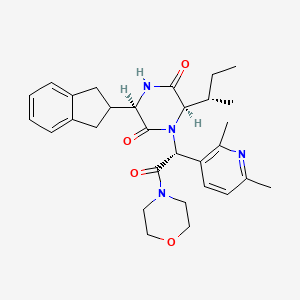

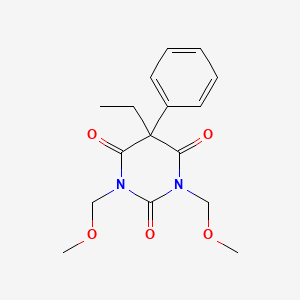

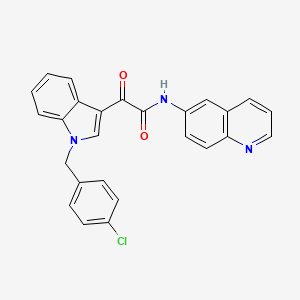

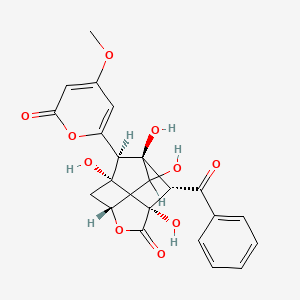

This compound is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 2, and 8 and a methoxy group at position 6 . Its molecular formula is C14H10O6 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 274.22 . It is a yellow crystalline solid that is soluble in water and ethanol . The density is 1.586, the melting point is 243℃, and the boiling point is 576.9°C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Traditionelle Heilpflanze

Swertia chirayita, eine beliebte Heilpflanze, die in den gemäßigten Himalaya-Regionen beheimatet ist, wird in der traditionellen Medizin zur Behandlung zahlreicher Krankheiten eingesetzt . Sie ist bekannt für ihren bitteren Geschmack, der durch das Vorhandensein verschiedener bioaktiver Verbindungen verursacht wird, die direkt mit dem Wohlergehen der menschlichen Gesundheit verbunden sind .

Behandlung von Lebererkrankungen

Eine der wichtigsten Anwendungen von Swertia chirayita ist die Behandlung von Lebererkrankungen . Die bioaktiven Verbindungen der Pflanze haben sich als leberschützend erwiesen .

Antidiabetische Eigenschaften

Swertia chirayita wird auch zur Behandlung von Diabetes eingesetzt . Die Verbindungen der Pflanze haben sich als blutzuckersenkend erwiesen .

Antimalaria-Eigenschaften

Eine weitere wichtige Anwendung von Swertia chirayita ist die Behandlung von Malaria . Die Verbindungen der Pflanze haben sich als antimalariell erwiesen .

Antibakterielle Eigenschaften

Die bioaktiven Verbindungen in Swertia chirayita haben sich als antimikrobiell erwiesen . Dies macht sie bei der Behandlung verschiedener Infektionen nützlich.

Entzündungshemmende Eigenschaften

Swertia chirayita hat sich als entzündungshemmend erwiesen . Dies macht sie bei der Behandlung von Erkrankungen nützlich, die mit Entzündungen einhergehen.

Antikrebs-Eigenschaften

Forschungen haben gezeigt, dass Swertia chirayita krebshemmende Eigenschaften hat . Dies deutet auf mögliche Anwendungen bei der Krebsbehandlung hin.

ZNS-dämpfende Eigenschaften

Swertia chirayita hat sich als ZNS-dämpfend erwiesen . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen hin, die das zentrale Nervensystem betreffen.

Wirkmechanismus

Target of Action

Swertianin primarily targets oxidative stress in the body. It acts as an antioxidant , opposing oxidation or inhibiting reactions brought about by dioxygen or peroxides .

Mode of Action

This compound interacts with its targets by inhibiting lipid peroxidation and scavenging DPPH and superoxide free radicals . This interaction results in a reduction of oxidative stress in the body, thereby protecting cells from damage.

Pharmacokinetics

It is known that this compound is soluble in organic solvents such as methanol, ethanol, and dmso , which suggests that it may be well-absorbed in the body

Result of Action

The primary result of this compound’s action is a reduction in oxidative stress in the body. This can lead to a decrease in inflammation and a reduction in cellular damage. Additionally, this compound has been found to inhibit γ-ray induced DNA damage of pBR322, suggesting a protective effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the plant from which this compound is derived, Swertia, is indigenous to the temperate Himalayas . The specific environmental conditions in this region, such as temperature and soil composition, may influence the concentration and bioactivity of this compound in the plant. Furthermore, the method of extraction and purification can also impact the efficacy and stability of this compound.

Zukünftige Richtungen

Swertianin has been found to exhibit antioxidant activities . It is also being explored for its potential in hair growth treatments . In a study, it was found that this compound Extract can stimulate hair growth by 150% after 19 days of use . It also effectively inhibits the operation of hair loss factors by up to 64% . These findings suggest that this compound has potential for future applications in hair growth and anti-hair loss products .

Biochemische Analyse

Biochemical Properties

Swertianin interacts with various enzymes, proteins, and other biomolecules. The major bioactives of Swertia are xanthones, however, other secondary metabolites such as flavonoids, iridoid glycosides, and triterpenoids are also active constituents of this genus . These secondary metabolites play a significant role in various biochemical reactions .

Cellular Effects

This compound has a wide spectrum of pharmacological properties and influences cell function in various ways. It is used in traditional medicine to treat numerous ailments such as liver disorders, malaria, and diabetes . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits antioxidant activities , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

It is known that this compound is a part of the class of xanthones , suggesting that it may interact with enzymes or cofactors in these pathways.

Eigenschaften

IUPAC Name |

1,2,8-trihydroxy-6-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-6-4-8(16)11-10(5-6)20-9-3-2-7(15)13(17)12(9)14(11)18/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBVOZGRVBXANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174998 | |

| Record name | Gentiakochianin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20882-75-1 | |

| Record name | Swertianin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20882-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiakochianin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020882751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20882-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gentiakochianin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SWERTIANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890WXQ4KC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is swertianin and where is it found?

A1: this compound is a naturally occurring xanthone, a class of organic compounds known for their diverse biological activities. It is primarily found in plants belonging to the genus Swertia, notably Swertia japonica [], Swertia delavayi [], Swertia corymbosa [, ], and Swertia thomsonii [].

Q2: What is the chemical structure of this compound?

A2: this compound is a tetraoxygenated xanthone with the chemical formula C14H10O6. Its structure consists of a xanthone backbone with three hydroxyl groups (-OH) at positions 1, 7, and 8, and a methoxy group (-OCH3) at position 3.

Q3: What are the reported biological activities of this compound?

A3: this compound has demonstrated promising antioxidant [, , ], anti-inflammatory [], and anticonvulsant properties [] in various in vitro and in vivo studies.

Q4: How does this compound exhibit its antioxidant activity?

A4: While the exact mechanism remains to be fully elucidated, this compound's antioxidant activity is likely attributed to its ability to scavenge free radicals, as evidenced by its strong activity in DPPH and ABTS radical scavenging assays [, ]. The catecholic moiety and the conjugated system within the xanthone structure likely contribute to its radical scavenging potential [].

Q5: Has this compound shown any potential in protecting against radiation damage?

A5: While not directly studied with this compound itself, a closely related compound, northis compound-1-O-primveroside (a this compound glycoside), exhibited antioxidant properties and protective effects against radiation-induced damage in human lymphocytes [].

Q6: What is the role of mass spectrometry in understanding this compound and its interactions?

A7: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been instrumental in investigating the structure and fragmentation patterns of this compound-metal complexes [, ]. This technique has provided valuable insights into the potential metal coordination sites within the this compound molecule.

Q7: What types of metal ions have been shown to interact with this compound?

A8: Studies have revealed that this compound can form complexes with various metal ions, including Mn(II), Al(III), and Cu(II) [, ]. The hydroxyl groups in the xanthone structure, particularly those at C-1 and C-8, along with the carbonyl group, are believed to be the primary sites for metal coordination [].

Q8: Are there any studies exploring the structure-activity relationship (SAR) of this compound?

A9: While dedicated SAR studies focusing solely on this compound are limited in the provided research, the isolation and characterization of various xanthones from Swertia species, including this compound, decussatin, and methylthis compound, offer some insights into structure-activity trends within this class of compounds [, , , , , ]. Further research is needed to fully understand how specific structural modifications impact the activity and potency of this compound.

Q9: What analytical techniques are commonly employed to identify and quantify this compound?

A9: Several analytical methods are used to study this compound, including:

- Spectroscopy: UV, IR, MS, and NMR are frequently employed for structural elucidation and confirmation of this compound [, , , ].

- Chromatography: Column chromatography, often with silica gel as the stationary phase, is a key technique for separating and purifying this compound from plant extracts [, , , , ].

- High-performance liquid chromatography (HPLC): This technique, coupled with suitable detectors, allows for the quantitative determination of this compound in plant materials and extracts [].

Q10: Are there any known methods for enhancing the production of this compound?

A11: Plant tissue culture techniques, particularly direct somatic embryogenesis, have been successfully applied to Swertia corymbosa [, ]. Notably, somatic embryos at the globular stage were found to possess higher this compound content compared to other developmental stages []. This suggests that controlled in vitro cultures could offer a means to enhance the production of this valuable compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)